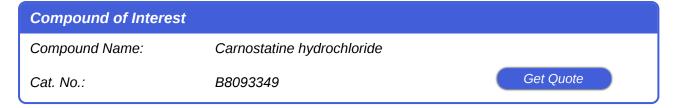


# The Role of Carnostatine Hydrochloride in Diabetic Nephropathy: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Diabetic nephropathy (DN) remains a leading cause of end-stage renal disease, necessitating novel therapeutic strategies. **Carnostatine hydrochloride**, also known as SAN9812, is emerging as a promising agent. It functions as a potent and selective inhibitor of carnosinase 1 (CN1), the enzyme responsible for the degradation of the dipeptide carnosine. By inhibiting CN1, **Carnostatine hydrochloride** effectively increases circulating and renal concentrations of carnosine, which in turn exerts renoprotective effects through its anti-inflammatory, antioxidant, and anti-glycation properties. This technical guide provides an in-depth overview of the mechanism of action of **Carnostatine hydrochloride** in the context of diabetic nephropathy, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

# Introduction: The Carnosine-Carnosinase System in Diabetic Nephropathy

Diabetic nephropathy is a major microvascular complication of diabetes, characterized by progressive damage to the kidneys.[1][2][3] The pathophysiology of DN is complex, involving hyperglycemia-induced oxidative stress, inflammation, and fibrosis.[4]



Carnosine (β-alanyl-L-histidine) is an endogenous dipeptide with significant antioxidant, anti-inflammatory, and anti-glycation properties.[4][5] Studies have shown that carnosine can ameliorate renal injury in animal models of DN.[1][5] However, the therapeutic potential of exogenous carnosine in humans is limited by its rapid degradation by the enzyme carnosinase 1 (CN1), which is present in high concentrations in human serum.[6][7]

Polymorphisms in the CNDP1 gene, which encodes for CN1, that lead to reduced enzyme activity have been associated with a lower risk of developing diabetic nephropathy.[4][5] This observation provides a strong rationale for the development of CN1 inhibitors as a therapeutic strategy for DN.

**Carnostatine hydrochloride** (SAN9812) is a potent and selective inhibitor of CN1.[6][7] By preventing the breakdown of carnosine, **Carnostatine hydrochloride** aims to elevate endogenous carnosine levels, thereby harnessing its natural protective effects against the progression of diabetic nephropathy.[6][7]

## **Mechanism of Action of Carnostatine Hydrochloride**

The primary mechanism of action of **Carnostatine hydrochloride** is the inhibition of carnosinase 1. This leads to an increase in the bioavailability of carnosine, which then mitigates the pathological processes of diabetic nephropathy through multiple downstream pathways.

## **Inhibition of Carnosinase 1 (CN1)**

Carnostatine (SAN9812) has been identified as a potent and highly selective inhibitor of CN1, with a Ki of 11 nM.[6][7] Its inhibitory action leads to a significant increase in carnosine concentrations in both plasma and kidney tissue.[6][7]

## **Downstream Effects Mediated by Elevated Carnosine Levels**

The elevated levels of carnosine resulting from CN1 inhibition by **Carnostatine hydrochloride** are responsible for the observed renoprotective effects. These include:

Anti-inflammatory Effects: Carnosine has been shown to reduce inflammation in the kidneys
of diabetic mice. One of the key mechanisms is its ability to target and upregulate Glycine N-



methyltransferase (GNMT), an enzyme that plays a role in mediating renal inflammation and fibrosis.[1][2]

- Antioxidant Activity: Carnosine is a powerful antioxidant that can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a key driver of cellular damage in diabetic nephropathy.[1] It can also increase the activity of antioxidant enzymes like superoxide dismutase (SOD).[8]
- Anti-glycation Properties: Carnosine can inhibit the formation of advanced glycation end products (AGEs), which contribute to the structural and functional alterations in the diabetic kidney.[4]
- Modulation of Signaling Pathways:
  - TGF-β Pathway: Transforming growth factor-beta (TGF-β) is a key profibrotic cytokine in diabetic nephropathy. Carnosine has been shown to inhibit the synthesis of TGF-β, thereby reducing renal fibrosis.[9][10][11]
  - AKT/mTOR Pathway: Carnosine has been found to protect against diabetic nephropathy in rats by activating the AKT/mTOR pathway and restoring autophagy in renal tissue.[8]
     [12]

## **Quantitative Data**

The following tables summarize the key quantitative data from preclinical and clinical studies related to Carnostatine and carnosine in the context of diabetic nephropathy.

Table 1: In Vitro and In Vivo Potency of Carnostatine (SAN9812)



Parameter	Value	Species/System	Reference
Ki (Inhibition Constant)	11 nM	Human recombinant CN1	[6][7]
IC50 (100 μM carnosine)	10 nM	Human recombinant CN1	[7]
IC50 (1000 μM carnosine)	54 nM	Human recombinant CN1	[7]
In Vivo Dose	30 mg/kg (subcutaneous)	Human CN1 transgenic mice	[6][7]
Effect on Plasma Carnosine	Up to 100-fold increase	Human CN1 transgenic mice	[6][7]
Effect on Kidney Carnosine	~10-fold increase vs. wildtype	Human CN1 transgenic mice	[6]

Table 2: Effects of Carnosine Supplementation in Clinical and Preclinical Models of Diabetic Nephropathy

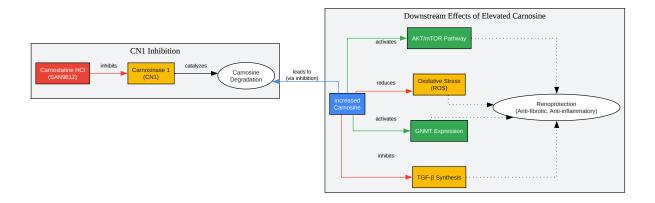


Parameter	Treatment Group	Control/Pla cebo Group	% Change <i>l</i> p-value	Model	Reference
Urinary TGF- β	-17.8% from baseline	+16.9% from baseline	p < 0.05 (between groups)	Human (T2DM with DN)	[9][10][11]
HbA1c	Significantly reduced	No significant change	p < 0.05	BTBR ob/ob mice	[13]
Albuminuria	Reduced	Unchanged	-	BTBR ob/ob mice	[13]
Serum Creatinine	Alleviated	Increased	-	STZ-induced diabetic rats	[1]
Blood Urea Nitrogen (BUN)	Alleviated	Increased	-	STZ-induced diabetic rats	[1]

## Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by **Carnostatine hydrochloride**-mediated increases in carnosine.

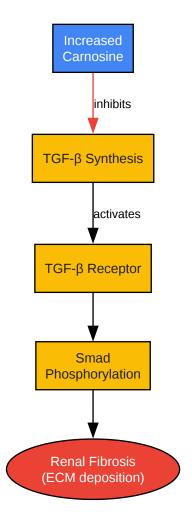




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Caption: Mechanism of action of Carnostatine hydrochloride in diabetic nephropathy.



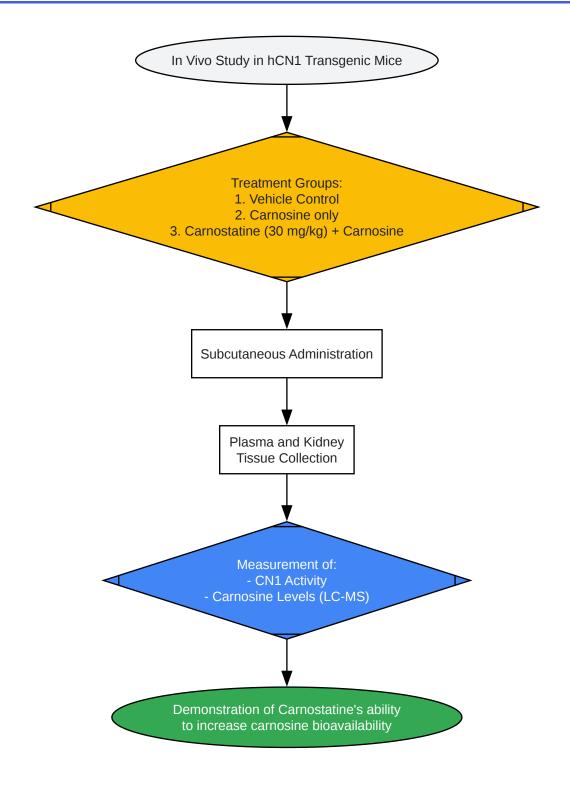


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Caption: Carnosine-mediated inhibition of the TGF-β signaling pathway.

## **Experimental Workflows**





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Caption: In vivo experimental workflow for assessing Carnostatine efficacy.

## **Experimental Protocols**



## In Vivo Inhibition of CN1 by Carnostatine (SAN9812)

- Animal Model: Human CNDP1 transgenic mice on a BTBR wt/ob background, which express human CN1.[7]
- Treatment Groups:
  - hCN1 transgenic mice (control)
  - hCN1 transgenic mice + Carnosine
  - hCN1 transgenic mice + Carnosine + SAN9812 (30 mg/kg)
- Administration: SAN9812 was administered subcutaneously.[6][7]
- Sample Collection: Blood and kidney samples were collected at various time points postadministration.
- Analysis:
  - CN1 Activity Assay: Serum CN1 activity was measured using a fluorescence-based assay.
  - Carnosine Quantification: Carnosine levels in plasma and kidney homogenates were determined using liquid chromatography-mass spectrometry (LC-MS).[13]

## **Evaluation of Carnosine in a Diabetic Nephropathy Mouse Model**

- Animal Model: Streptozotocin (STZ)-induced diabetic mice were used to model Type 1 diabetes and associated nephropathy.[1]
- Treatment Groups:
  - Control mice
  - Diabetic mice (STZ-induced)
  - Diabetic mice + Carnosine (1 g/kg body weight, daily)



- Duration: 12 weeks.
- Parameters Measured:
  - Renal Function: Serum creatinine and blood urea nitrogen (BUN) levels.
  - Histology: Kidney sections were stained with Periodic acid-Schiff (PAS) to assess glomerular mesangial expansion and tubulointerstitial damage.
  - Inflammatory and Fibrotic Markers: Expression of proteins such as COL-I, α-SMA, and fibronectin were measured by Western blotting or immunohistochemistry.
  - GNMT Expression: Measured in renal tissues to assess the impact of carnosine on this target.[1][2]

## **Human Clinical Trial of Carnosine Supplementation**

- Study Design: A double-blind, randomized, placebo-controlled trial.[9][10][11]
- Participants: 40 patients with type 2 diabetic nephropathy and albuminuria (30-299 mg/day).
   [9][10]
- Intervention:
  - Carnosine (2 g/day ) for 12 weeks.
  - Placebo for 12 weeks.
- Primary Outcome: Change in urinary TGF-β levels.
- Analysis:
  - Urinary TGF-β: Measured by ELISA.[9][10]
  - Urine Albumin: Determined by immunonephelometric assay.
  - Renal Function: Monitored via serum creatinine and blood urea nitrogen.



### **Conclusion and Future Directions**

**Carnostatine hydrochloride** represents a targeted and promising therapeutic approach for the treatment of diabetic nephropathy. By specifically inhibiting carnosinase 1, it elevates the levels of endogenous carnosine, a dipeptide with potent renoprotective properties. The mechanism involves the mitigation of inflammation, oxidative stress, and fibrosis through the modulation of key signaling pathways such as TGF-β and AKT/mTOR, and interaction with targets like GNMT.

The preclinical data for Carnostatine are compelling, demonstrating its ability to significantly increase carnosine bioavailability. Furthermore, clinical trials with carnosine supplementation have provided proof-of-concept for the benefits of elevated carnosine levels in patients with DN.

Future research should focus on long-term studies in relevant animal models of diabetic nephropathy to fully elucidate the chronic effects of Carnostatine treatment. Ultimately, well-designed clinical trials will be necessary to establish the safety and efficacy of **Carnostatine hydrochloride** as a novel therapy to prevent or slow the progression of diabetic nephropathy in humans.

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